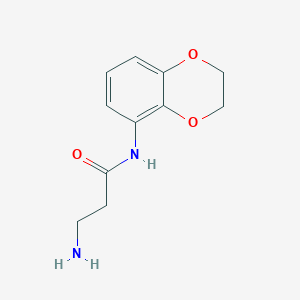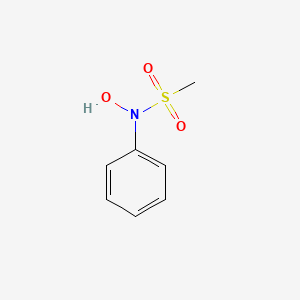
Methanesulfonamide, N-hydroxy-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-hydroxy-N-phenyl-, is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-hydroxy-N-phenyl-, can be synthesized through a series of chemical reactions. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield a high-purity product .
Industrial Production Methods
In industrial settings, the production of Methanesulfonamide, N-hydroxy-N-phenyl-, involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-hydroxy-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methanesulfonamide, N-hydroxy-N-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-hydroxy-N-phenyl-, involves its interaction with specific molecular targets. It acts as an electron-withdrawing group, which can influence the reactivity of other functional groups in the molecule. This property makes it useful in various chemical reactions, including those involving nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and in the synthesis of beta-amino acids.
N-Phenylmethanesulfonamide: Used in similar applications but with different reactivity and selectivity.
Uniqueness
Methanesulfonamide, N-hydroxy-N-phenyl-, is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both an electron-withdrawing group and a nucleophile makes it versatile in various synthetic applications .
Propriétés
Numéro CAS |
62918-99-4 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
N-hydroxy-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Clé InChI |
IXFLSDPJQCGOTD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


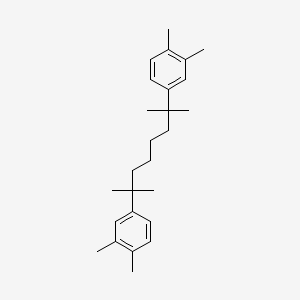

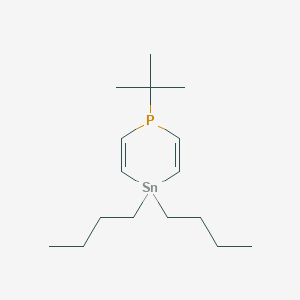
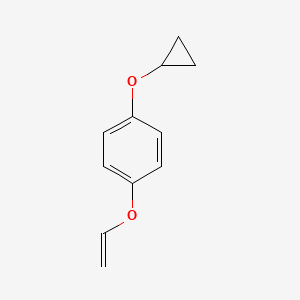
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
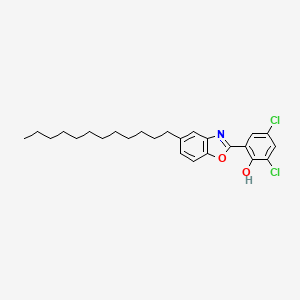
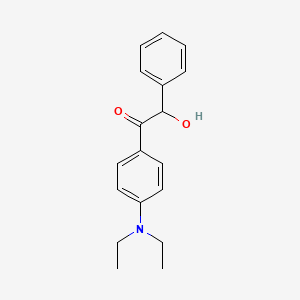
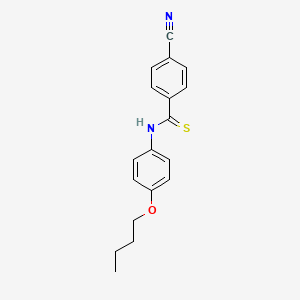
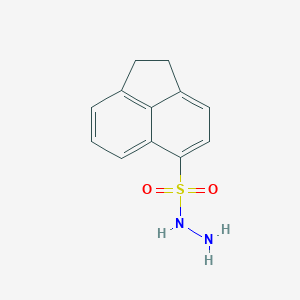
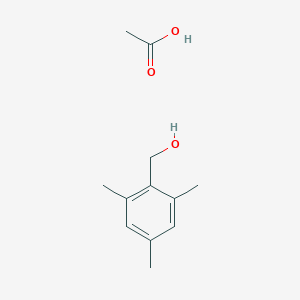
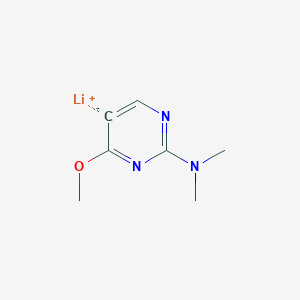
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
